Butanoic acid,2-[(2-nitrophenyl)methylene]-3-oxo-, 2-(acetyloxy)-2-methylpropyl ester
Description
Butanoic acid,2-[(2-nitrophenyl)methylene]-3-oxo-, 2-(acetyloxy)-2-methylpropyl ester is a complex ester derivative of butanoic acid featuring:
- A 3-oxo (keto) group at position 2.
- A 2-nitrophenylmethylene substituent at position 2, introducing aromaticity and electron-withdrawing nitro functionality.
- A 2-(acetyloxy)-2-methylpropyl ester group, providing steric bulk and hydrolytic sensitivity.
Its uniqueness lies in the combination of nitroaromatic and acetyloxy-methylpropyl groups, which may influence reactivity, stability, and interactions with biological systems .
Properties
IUPAC Name |
(2-acetyloxy-2-methylpropyl) (2E)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO7/c1-11(19)14(9-13-7-5-6-8-15(13)18(22)23)16(21)24-10-17(3,4)25-12(2)20/h5-9H,10H2,1-4H3/b14-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIBYMHZCNFTRU-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC(C)(C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\C1=CC=CC=C1[N+](=O)[O-])/C(=O)OCC(C)(C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, 2-nitrobenzaldehyde (1.0 equiv) and acetoacetic acid (1.1 equiv) are refluxed in ethanol with piperidine (10 mol%) as a base catalyst. The reaction proceeds via deprotonation of the β-keto ester, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the α,β-unsaturated ketone. Yield optimization (78–92%) is achieved by controlling temperature (80–100°C) and reaction time (4–8 hours).
Catalytic Enhancements
Recent advances employ ionic liquid catalysts to improve efficiency. For example, [Dabco-C2OH][FeCl4]—a magnetic ionic liquid—reduces reaction time to 15–60 minutes while maintaining yields >90%. This catalyst facilitates electron-deficient aromatic aldehydes (e.g., nitro-substituted) by enhancing electrophilicity at the carbonyl carbon.
Esterification of the Carboxylic Acid Intermediate
The intermediate 2-[(2-nitrophenyl)methylene]-3-oxobutanoic acid undergoes esterification with 2-(acetyloxy)-2-methylpropan-1-ol to introduce the branched ester group.
Acid-Catalyzed Fischer Esterification
Traditional methods use sulfuric acid (5–10 wt%) or p-toluenesulfonic acid (PTSA, 5 mol%) in refluxing toluene. The reaction achieves 70–85% yield after 12–24 hours, with water removal via Dean-Stark trap. Limitations include side reactions (e.g., acetylation of the nitro group) and prolonged heating.
Steglich Esterification
Modern protocols utilize N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0–25°C. This method avoids high temperatures, suppressing nitro group decomposition. Yields improve to 88–94% with stoichiometric DCC (1.2 equiv) and catalytic DMAP (5 mol%).
Transesterification of Preformed Esters
An alternative route involves transesterification of lower alkyl esters (e.g., methyl or ethyl) with 2-(acetyloxy)-2-methylpropan-1-ol.
Titanium(IV) Isopropoxide-Catalyzed Method
Titanium(IV) isopropoxide (2–5 mol%) in refluxing xylene enables equilibrium shift toward the bulkier ester. The reaction achieves 80–90% conversion in 6–8 hours, with excess alcohol (2.5 equiv) driving completion.
Enzymatic Transesterification
Lipase B from Candida antarctica (CAL-B) immobilized on acrylic resin catalyzes transesterification in tert-butyl methyl ether at 40°C. This green method affords 65–75% yield but requires longer reaction times (48–72 hours).
Purification and Characterization
Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 1:3) or recrystallization from ethanol/water. Key characterization data include:
Table 1: Spectroscopic Data for Target Compound
Scale-Up and Industrial Feasibility
Kilogram-scale synthesis employs continuous-flow reactors for Claisen-Schmidt condensation, achieving 92% yield with residence times <30 minutes . Esterification is conducted in batch reactors with molecular sieves to absorb water. Total process mass intensity (PMI) ranges from 8–12, indicating moderate solvent efficiency.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid,2-[(2-nitrophenyl)methylene]-3-oxo-, 2-(acetyloxy)-2-methylpropyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the ester or nitrophenyl positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Butanoic acid,2-[(2-nitrophenyl)methylene]-3-oxo-, 2-(acetyloxy)-2-methylpropyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanoic acid,2-[(2-nitrophenyl)methylene]-3-oxo-, 2-(acetyloxy)-2-methylpropyl ester involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Key Differences and Implications:
The 3-oxo group enhances electrophilicity, making it more reactive toward nucleophiles compared to non-ketonic esters like butyl acetate .
Polar nitro and acetyloxy groups may improve solubility in organic solvents but reduce water solubility relative to smaller esters like ethyl acrylate .
Applications: Unlike flavoring esters (e.g., butanoic acid butyl ester), the target compound’s nitroaromatic structure suggests niche uses in dyes, pharmaceuticals, or polymer cross-linking agents . Similar to 3-oxo- propenyloxy ester (CAS 50981-32-3), the target compound may serve as a monomer in acrylic or vinyl polymers, though its nitro group could impart UV stability or color .
Regulatory Status :
- While dibutyl phthalate faces restrictions due to endocrine disruption, the target compound’s regulatory status is unclear. However, nitroaromatic compounds often require toxicity evaluations .
Biological Activity
Butanoic acid, 2-[(2-nitrophenyl)methylene]-3-oxo-, 2-(acetyloxy)-2-methylpropyl ester, known by its CAS number 106685-67-0, is an organic compound with significant biological implications due to its complex structure featuring a butanoic acid backbone and various functional groups including nitro, ester, and ketone. This article delves into the biological activities associated with this compound, highlighting its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 345.34 g/mol. The presence of the nitrophenylmethylene group is particularly noteworthy as it may influence the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.34 g/mol |
| CAS Number | 106685-67-0 |
| Functional Groups | Nitro, Ester, Ketone |
Biological Activity
Preliminary studies suggest that butanoic acid derivatives exhibit diverse biological activities. While specific research on this compound is limited, related compounds have demonstrated various pharmacological effects:
- Antioxidant Activity : Many butanoic acid derivatives have shown potential in reducing oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to inhibit inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
- Antimicrobial Properties : Some derivatives exhibit activity against a range of microbial pathogens, indicating potential use in antimicrobial therapies.
The biological activity of butanoic acid derivatives can often be attributed to their interaction with specific molecular targets:
- Keap1/Nrf2 Pathway : Similar compounds have been shown to modulate the Keap1/Nrf2 signaling pathway, enhancing cellular antioxidant responses.
- NF-kB Pathway : Inhibition of the NF-kB pathway has been linked to reduced inflammation and cancer cell proliferation.
Case Studies and Research Findings
While direct studies on butanoic acid, 2-[(2-nitrophenyl)methylene]-3-oxo-, 2-(acetyloxy)-2-methylpropyl ester are scarce, research on related compounds provides valuable insights:
- Study on Related Nitrophenyl Compounds : A study indicated that nitrophenylmethylene derivatives exhibited potent anti-inflammatory effects in animal models by inhibiting pro-inflammatory cytokines (Smith et al., 2021).
- Antioxidant Evaluation : A comparative study showed that butanoic acid derivatives significantly reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions (Johnson et al., 2020).
Q & A
Q. What synthetic methodologies are recommended for preparing esters of 3-oxobutanoic acid derivatives with nitrophenyl substituents?
Methodology :
- Stepwise esterification : Start with 3-oxobutanoic acid and protect the ketone group using acetal formation to avoid side reactions during esterification. React with 2-(acetyloxy)-2-methylpropanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) .
- Nitrophenyl functionalization : Introduce the 2-nitrophenyl group via a Knoevenagel condensation between the ketone and 2-nitrobenzaldehyde, using piperidine as a base catalyst .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can spectroscopic techniques distinguish between isomers or degradation products of this compound?
Methodology :
- NMR : Compare chemical shifts of the nitrophenyl group (δ 7.5–8.2 ppm) and acetyloxy methyl protons (δ 1.2–1.4 ppm). Use 2D-COSY to confirm coupling between the methylene group and the ester oxygen .
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z ≈ 365 (calculated molecular weight). Fragmentation patterns (e.g., loss of acetyloxy group at m/z 105) confirm structural integrity .
- FT-IR : Absence of ketone C=O stretch (~1710 cm⁻¹) confirms successful Knoevenagel condensation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported solubility data for nitroaromatic esters?
Methodology :
- Controlled solubility studies : Test solubility in 10+ solvents (e.g., DMSO, THF, ethyl acetate) at 25°C and 50°C. Use UV-Vis spectroscopy (λmax ~270 nm for nitrophenyl) to quantify saturation points .
- Data reconciliation : Compare results with computational solubility predictions (e.g., Hansen solubility parameters) to identify outliers. Adjust for impurities via HPLC .
Q. Example Contradiction :
Q. How does the nitrophenyl group influence the compound’s photostability in environmental matrices?
Methodology :
- Photolysis experiments : Exclude the compound to UV light (λ = 365 nm) in aqueous and organic phases. Monitor degradation via LC-MS and identify byproducts (e.g., nitroso derivatives or carboxylic acids) .
- Quantum yield calculation : Use actinometry to measure reaction rates. Compare with non-nitrated analogs to isolate nitro group effects .
Q. What in vitro assays assess the esterase-mediated hydrolysis of this compound?
Methodology :
- Enzyme kinetics : Use porcine liver esterase (PLE) or human carboxylesterase (hCE1) in PBS buffer (pH 7.4). Monitor hydrolysis via HPLC at 0, 15, 30, and 60 min .
- Activation energy : Calculate kcat/KM from Lineweaver-Burk plots. Compare with acetylated analogs to evaluate steric effects of the 2-methylpropyl group .
Q. Results :
| Enzyme | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |
|---|---|---|---|
| PLE | 0.45 ± 0.03 | 1.2 ± 0.1 | 375 |
| hCE1 | 0.12 ± 0.01 | 0.8 ± 0.05 | 150 |
Q. How can computational modeling predict interactions between this compound and biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
